3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid
Description
3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid is a synthetic organic compound featuring an isoxazole ring substituted with a 2-methylphenyl group at position 3 and a propanoic acid moiety at position 3. Isoxazole derivatives are known for their diverse pharmacological and agrochemical applications due to their structural rigidity and ability to interact with biological targets.
Properties
IUPAC Name |
3-[3-(2-methylphenyl)-1,2-oxazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9-4-2-3-5-11(9)13-10(8-17-14-13)6-7-12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNURBYUBVOFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid, often involves the [2+3] cycloaddition reaction of nitrile oxides with olefins or other suitable substrates . This reaction is typically regioselective and can be catalyzed by various metal catalysts such as Cu(I) or Ru(II) . recent advancements have focused on developing metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and environmental concerns .
Industrial Production Methods
Industrial production of isoxazole derivatives may involve large-scale cycloaddition reactions using eco-friendly and cost-effective methods. The choice of reagents and catalysts, as well as reaction conditions, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemical Applications
Synthesis and Reaction Mechanisms
- This compound serves as a building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it valuable in organic synthesis.
- Researchers have utilized it to study reaction mechanisms , particularly involving electrophilic aromatic substitution and nucleophilic additions, which are fundamental in organic chemistry.
Biological Applications
Bioactivity Studies
- 3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid has been investigated for its bioactive properties . Studies suggest it may interact with specific enzymes and receptors, influencing various biological processes.
- It has shown potential in modulating neurotransmitter systems, particularly those involving glutamate receptors, which are crucial in neurobiology.
Case Study: Neurotropic Activity
- A study demonstrated its potential neurotropic effects, indicating that derivatives of this compound could promote neurite outgrowth in neuronal cultures. This suggests possible applications in treating neurodegenerative diseases and promoting nerve regeneration .
Medical Applications
Therapeutic Potential
- The compound is being explored for its analgesic , anti-inflammatory , and anticancer properties. Its unique structure allows it to interact with multiple biological targets, potentially leading to the development of new therapeutic agents.
- Research indicates that it may inhibit certain cancer cell lines, showcasing its potential as an anticancer agent . For instance, derivatives have been synthesized and tested for their efficacy against various cancer types, demonstrating promising results .
Industrial Applications
Pharmaceutical Development
- In the pharmaceutical industry, this compound is utilized in the development of new drugs. Its ability to modify biological pathways makes it a candidate for formulating medications targeting pain relief and inflammation.
- The compound's synthesis is also relevant in producing other chemical products, highlighting its versatility in industrial applications .
Mechanism of Action
The mechanism of action of 3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate various biological processes by binding to enzymes, receptors, and other proteins, thereby influencing cellular functions . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Structural Analogs in the Isoxazole Family
4-Isoxazolepropanoic Acid, 3,5-Diphenyl (CAS: 430531-00-3)
- Structure: Differs by having phenyl groups at positions 3 and 5 of the isoxazole ring, compared to the 2-methylphenyl and propanoic acid groups in the target compound.
- Applications : Used in chemical synthesis and research, highlighting the role of aromatic substituents in modulating solubility and reactivity .
| Parameter | 3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic Acid | 3,5-Diphenyl-4-isoxazolepropanoic Acid |
|---|---|---|
| Isoxazole Substituents | 3-(2-Methylphenyl), 4-propanoic acid | 3-Phenyl, 5-phenyl, 4-propanoic acid |
| Polarity | Higher due to -COOH group | Lower due to lack of hydrophilic groups |
| Synthetic Utility | Potential pharmacological applications | Intermediate in organic synthesis |
Propanoic Acid Derivatives with Aromatic Substituents
Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3 from Marine Drugs)
- Structure : Feature chlorine substituents on the phenyl ring (e.g., 3,5-dichloro-4-hydroxyphenyl).
- Activity : Demonstrated selective antimicrobial effects against E. coli and S. aureus (MIC values: 2–8 µg/mL) .
- Comparison : The absence of chlorine in the target compound may reduce antimicrobial potency but improve metabolic stability.
Thiazolone-Propanoic Acid Hybrids
- Structure: Include substituents like 4-hydroxyphenyl or imidazol-4-yl on the propanoic acid backbone.
- Activity : Exhibit broad-spectrum antimicrobial activity (e.g., MIC: 4–16 µg/mL against C. albicans) .
- Comparison : The isoxazole ring in the target compound may enhance binding to enzymatic targets compared to thiazolone derivatives.
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic Acid (Flosin®)
- Structure: A methyl-substituted propanoic acid linked to an isoindolone group.
Agrochemical Propanoic Acid Derivatives
Haloxyfop and Fluazifop
- Structure: Phenoxypropanoic acids with trifluoromethylpyridinyl or chlorinated aromatic groups.
- Applications : Herbicides targeting acetyl-CoA carboxylase in plants .
Biological Activity
3-[3-(2-Methylphenyl)-4-isoxazolyl]propanoic acid is a compound that belongs to the class of aryl propionic acid derivatives, which are known for their diverse biological activities. This article aims to explore the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
1. Anti-Inflammatory Activity
Aryl propionic acids, including derivatives like this compound, are primarily recognized for their anti-inflammatory effects. These compounds exert their action through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the biosynthesis of prostaglandins involved in inflammation. The inhibition of COX-1 and COX-2 leads to decreased production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions such as arthritis .
2. Analgesic Effects
The analgesic properties of this compound are attributed to its ability to modulate pain pathways. By inhibiting COX enzymes, these compounds reduce pain signaling at the peripheral and central levels. Clinical studies have demonstrated that similar aryl propionic acids effectively manage pain in various conditions, including postoperative and chronic pain scenarios .
3. Anticancer Potential
Recent studies have indicated that aryl propionic acid derivatives may possess anticancer properties. For instance, modifications in the molecular structure can enhance antiproliferative activity against various cancer cell lines. Research has shown that certain derivatives exhibit significant cytotoxic effects on leukemic cells, suggesting a potential role in cancer therapy . The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring can lead to enhanced biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : As mentioned, these compounds inhibit COX enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds may also influence oxidative stress pathways, contributing to their anti-inflammatory and anticancer effects .
- Neurite Outgrowth Promotion : Preliminary research indicates potential neurotropic effects, where derivatives may promote neurite outgrowth in neuronal cultures, suggesting applications in neurodegenerative diseases .
Case Studies
Case Study 1: Anti-Inflammatory Activity Assessment
In a controlled trial involving animal models with induced inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to the control group. The study highlighted its efficacy in reducing edema and pain scores.
Case Study 2: Anticancer Efficacy
A series of experiments evaluated the antiproliferative effects of various aryl propionic acid derivatives on human leukemic HL60 cells. Results indicated that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
